1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
CAS No.:
Cat. No.: VC9688474
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
| Standard InChI | InChI=1S/C21H22FN3O2/c1-27-17-6-7-19-16(14-17)8-9-25(19)15-21(26)24-12-10-23(11-13-24)20-5-3-2-4-18(20)22/h2-9,14H,10-13,15H2,1H3 |
| Standard InChI Key | FIVFEIWOONNWKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Structural Characteristics
The compound consists of several key structural elements:
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Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is commonly found in many biologically active compounds.
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2-Fluorophenyl Group: This moiety is known for enhancing the binding affinity of compounds to certain receptors, potentially increasing their pharmacological efficacy.
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5-Methoxyindole Moiety: Indole derivatives are known for their diverse biological activities, including potential effects on neurological systems.
Potential Biological Activities
Compounds with similar structures have shown various biological activities, including:
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Antipsychotic and Anxiolytic Effects: Piperazine and indole derivatives have been studied for their interactions with serotonin and dopamine receptors, which are crucial in neurological disorders.
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Antimicrobial Activities: Although not directly related to this compound, piperazine derivatives have shown antimicrobial properties in other contexts.
Table: Comparison of Similar Compounds
Future Research Directions
To fully understand the potential of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone, further research is necessary:
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In Vitro Studies: Assessing interactions with biological targets such as receptors and enzymes.
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In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
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Molecular Docking: Computational studies to predict binding affinities and potential therapeutic targets.
Given the lack of specific information on this compound in the literature, these studies would provide valuable insights into its potential applications in medicinal chemistry.
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